9-((2-Hydroxyethoxy)methyl)-8-methylguanine

antiherpetic potency HSV-1 inhibition HSV-2 inhibition

9-((2-Hydroxyethoxy)methyl)-8-methylguanine (8-methylacyclovir, compound 21 in the foundational literature) is a synthetic C8-methyl-substituted derivative of the acyclic guanosine nucleoside analogue acyclovir. It belongs to the class of purine acyclic nucleoside analogues that require phosphorylation by viral thymidine kinase for activation.

Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
CAS No. 91897-97-1
Cat. No. B11872887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2-Hydroxyethoxy)methyl)-8-methylguanine
CAS91897-97-1
Molecular FormulaC9H13N5O3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1COCCO)N=C(NC2=O)N
InChIInChI=1S/C9H13N5O3/c1-5-11-6-7(12-9(10)13-8(6)16)14(5)4-17-3-2-15/h15H,2-4H2,1H3,(H3,10,12,13,16)
InChIKeyAXHPSYCCNFUSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((2-Hydroxyethoxy)methyl)-8-methylguanine (CAS 91897-97-1) — A Differentiated 8-Methyl Acyclovir Analog for Antiviral Selectivity Research


9-((2-Hydroxyethoxy)methyl)-8-methylguanine (8-methylacyclovir, compound 21 in the foundational literature) is a synthetic C8-methyl-substituted derivative of the acyclic guanosine nucleoside analogue acyclovir [1]. It belongs to the class of purine acyclic nucleoside analogues that require phosphorylation by viral thymidine kinase for activation [1]. Unlike acyclovir, which carries an unsubstituted C8 position on the guanine base, the 8-methyl modification confers a distinct antiviral selectivity profile characterized by preserved anti-herpes simplex virus potency accompanied by dramatically reduced host-cell antimetabolic activity [1]. Physical properties: molecular formula C₉H₁₃N₅O₃, molecular weight 239.23 g/mol, exact mass 239.101839 Da .

Why 8-Methylacyclovir Cannot Be Interchanged with Acyclovir or Other 8-Substituted Analogs — The Selectivity-Driven Differentiation Evidence


The C8-methyl substituent on the guanine base fundamentally rebalances the relationship between antiviral potency and host-cell toxicity. In the seminal structure-activity study by Robins et al. (1984), 8-methylacyclovir retained anti-HSV-1 and anti-HSV-2 activity at concentrations only 10-fold higher than acyclovir, yet simultaneously abolished detectable host-cell DNA synthesis inhibition at concentrations up to 400 µg/mL — a level at which acyclovir exhibits clear antimetabolic effects (ID₅₀ = 12–13 µg/mL) [1]. Other 8-substituted analogs in the same series (8-bromo, 8-iodo, 8-amino) each display a different balance of antiviral potency, antimetabolic activity, and cytotoxicity, meaning that no generic '8-substituted acyclovir' profile exists [1]. Consequently, selecting 8-methylacyclovir versus the parent acyclovir or a halogenated 8-substituted analog constitutes a deliberate choice between antiviral potency, host-cell safety margin, and spectrum breadth — not a trivial interchange [1].

Quantitative Differentiation Evidence for 9-((2-Hydroxyethoxy)methyl)-8-methylguanine (91897-97-1) Against Closest Comparators


Anti-HSV-1 and Anti-HSV-2 Potency: 8-Methylacyclovir vs. Acyclovir — Direct Head-to-Head Comparison in PRK Cells

In primary rabbit kidney (PRK) cell cultures infected with HSV-1 (strain KOS) or HSV-2 (strain G), 8-methylacyclovir (compound 21) inhibited viral cytopathogenicity with an ID₅₀ of 0.5 µg/mL for both HSV-1 and HSV-2, compared with acyclovir ID₅₀ values of 0.05 µg/mL (HSV-1) and 0.04 µg/mL (HSV-2) measured under identical conditions in the same study [1]. This represents a consistent 10-fold to 12.5-fold reduction in antiviral potency relative to the parent drug. Notably, 8-methylacyclovir was equipotent with 8-bromoacyclovir (ID₅₀ = 0.5 µg/mL for both HSV-1 and HSV-2) and slightly less potent than 8-iodoacyclovir (ID₅₀ = 0.4 µg/mL for both serotypes), but 1.4-fold more potent against HSV-1 than 8-aminoacyclovir (ID₅₀ = 0.7 µg/mL) [1].

antiherpetic potency HSV-1 inhibition HSV-2 inhibition plaque reduction ID50

Host Cell Antimetabolic Activity: 8-Methylacyclovir vs. Acyclovir — >33-Fold Reduction in DNA Synthesis Interference

The most striking differentiator for 8-methylacyclovir is its near-complete absence of host-cell antimetabolic activity. In PRK cell cultures, 8-methylacyclovir failed to inhibit incorporation of [³H-methyl]deoxythymidine (dThd) or [³H]deoxyuridine (dUrd) into cellular DNA at concentrations up to 400 µg/mL (ID₅₀ >400 µg/mL for both nucleosides) [1]. By contrast, acyclovir inhibited dThd incorporation with an ID₅₀ of 12 µg/mL and dUrd incorporation with an ID₅₀ of 13 µg/mL under the same assay conditions [1]. This represents at minimum a >33-fold reduction in antimetabolic interference for the 8-methyl analog. The Robins et al. paper explicitly highlights this property: 'The absence of antimetabolic activity is particularly striking for the 8-methyl derivative (21) which failed to inhibit incorporation of dThd and dUrd at a concentration of 400 µg/mL' [1].

antimetabolic activity host cell DNA synthesis selectivity dThd incorporation dUrd incorporation

Antiviral Selectivity Index: 8-Methylacyclovir Superiority Over Acyclovir — Confirmed by Multiple Independent Endpoints

The Robins et al. study defines antiviral index as the ratio of the ID₅₀ for host cell DNA synthesis (dThd or dUrd incorporation, whichever is lower) to the ID₅₀ for viral replication (HSV-1 or HSV-2, whichever is lower) [1]. For acyclovir, the antiviral index was calculated as 300 (based on dThd ID₅₀ = 12 µg/mL ÷ HSV-2 ID₅₀ = 0.04 µg/mL) [1]. For 8-methylacyclovir, the authors explicitly state that 'the antiviral index... for each of these compounds [8-methyl, 8-bromo, 8-iodo, and 8-amino] is greater than that of the parent acyclovir' [1]. Using the minimum possible antimetabolic ID₅₀ (>400 µg/mL) and the measured antiviral ID₅₀ (0.5 µg/mL), the calculated antiviral index exceeds 800 — a >2.7-fold improvement over acyclovir [1]. Among the four highlighted 8-substituted derivatives, 8-methylacyclovir uniquely combines this elevated antiviral index with the complete absence of detectable antimetabolic interference at 400 µg/mL, distinguishing it from 8-iodoacyclovir (which shows significant dThd incorporation inhibition at 3.2 µg/mL) and 8-aminoacyclovir (which exhibits cytotoxicity at 200 µg/mL) [1].

antiviral index therapeutic index selectivity ratio safety margin

Cytostatic Potency Against L1210 Leukemia Cells: 25-Fold Reduction vs. Acyclovir — A Key Safety Discriminator

In murine leukemia L1210 cell proliferation assays, 8-methylacyclovir exhibited an ID₅₀ for cell growth of 323 ± 52 µg/mL, compared with acyclovir's ID₅₀ of 13 ± 2.5 µg/mL — a 24.8-fold reduction in cytostatic potency [1]. Furthermore, at concentrations up to 500 µg/mL, 8-methylacyclovir did not inhibit dThd or dUrd incorporation into L1210 cellular DNA (both ID₅₀ >500 µg/mL), whereas acyclovir inhibited dThd incorporation with an ID₅₀ of 367 µg/mL and dUrd incorporation with an ID₅₀ of 50 µg/mL in the same cell line [1]. Among the 8-substituted series, only 8-methylacyclovir and 8-aminoacyclovir (ID₅₀ >500 µg/mL for L1210 growth) showed this degree of reduced cytostatic activity; however, 8-aminoacyclovir carries the liability of cytotoxicity at 200 µg/mL in PRK cells, making 8-methyl the cleaner comparator for selectivity studies [1].

cytotoxicity L1210 murine leukemia cell proliferation inhibition tumor cell growth

Antiviral Spectrum Narrowing: Complete Loss of Anti-Vaccinia Activity — A Differentiating Selectivity Feature

8-Methylacyclovir exhibits a narrowed antiviral spectrum compared with acyclovir. While acyclovir inhibits vaccinia virus (VV) replication with an ID₅₀ of 50 µg/mL in PRK cells, 8-methylacyclovir is completely devoid of anti-VV activity at concentrations up to 400 µg/mL (ID₅₀ >400 µg/mL) [1]. This loss of anti-poxvirus activity is a class-level feature of all 8-substituted acyclovir derivatives tested (8-methyl, 8-chloro, 8-bromo, 8-iodo, and 8-amino all show VV ID₅₀ >400 µg/mL), whereas the 2- and 6-substituted chloropurine analogues (compounds 17–20) retained some anti-VV effect [1]. Both acyclovir and 8-methylacyclovir are inactive against vesicular stomatitis virus (VSV ID₅₀ >400 µg/mL) [1]. This narrowed spectrum makes 8-methylacyclovir a more selective tool for herpesvirus-specific studies compared with acyclovir, which carries residual anti-poxvirus activity.

antiviral spectrum vaccinia virus vesicular stomatitis virus spectrum selectivity VV

Validated Research Application Scenarios for 9-((2-Hydroxyethoxy)methyl)-8-methylguanine (CAS 91897-97-1) Based on Quantitative Differentiation Evidence


Negative-Control Compound in Herpesvirus Thymidine Kinase Substrate Specificity Studies

8-Methylacyclovir serves as an ideal comparator in HSV-1/HSV-2 thymidine kinase (TK) substrate profiling experiments. Its retained antiviral activity (ID₅₀ = 0.5 µg/mL against both HSV-1 and HSV-2) confirms it is phosphorylated by viral TK, yet its >33-fold reduction in host-cell antimetabolic activity (dThd/dUrd ID₅₀ >400 µg/mL) versus acyclovir (ID₅₀ = 12–13 µg/mL) makes it a cleaner probe for distinguishing viral-TK-dependent from host-kinase-dependent phosphorylation events [1]. This is directly supported by the Robins et al. finding that 8-methylacyclovir 'failed to inhibit incorporation of dThd and dUrd at a concentration of 400 µg/mL' [1].

Selectivity-Safety Margin Benchmarking in Acyclic Nucleoside SAR Programs

Medicinal chemistry teams optimizing acyclic guanosine analogues for therapeutic index can use 8-methylacyclovir as a reference compound representing the 'high-selectivity, moderate-potency' quadrant of SAR space. Its antiviral index exceeding 800 (>2.7-fold higher than acyclovir's index of 300), combined with 25-fold lower L1210 cytostatic potency (ID₅₀ = 323 vs. 13 µg/mL for acyclovir), establishes a quantitative benchmark against which new analogs can be compared for balanced potency-selectivity profiles [1]. The explicit author statement that the antiviral index 'is greater than that of the parent acyclovir' provides authoritative validation for this application [1].

Herpesvirus-Specific Pharmacological Probe with Minimized Off-Target Poxvirus Activity

In co-infection or broad-spectrum antiviral screening assays, 8-methylacyclovir's complete lack of anti-vaccinia virus activity (VV ID₅₀ >400 µg/mL, versus acyclovir's VV ID₅₀ = 50 µg/mL) enables herpesvirus-specific signal attribution without the confounding anti-poxvirus effects inherent to acyclovir [1]. This narrowed-spectrum property also extends to vesicular stomatitis virus (VSV ID₅₀ >400 µg/mL), making 8-methylacyclovir a more selective tool for dissecting herpesvirus-specific mechanisms in mixed-virus experimental systems [1].

8-Substituted Acyclovir Analog Reference Standard for Analytical Method Development

As a well-characterized 8-substituted acyclic guanosine with published chromatographic and spectroscopic properties (exact mass 239.101839 Da, C₉H₁₃N₅O₃), 8-methylacyclovir can serve as a retention-time marker and selectivity standard in HPLC/UPLC method development for separating structurally related acyclovir impurities, degradation products, and synthetic intermediates . Bailey et al. (1994) subsequently extended the chemistry of 8-methylguanine derivatives with variable hydroxyalkoxy side chains, confirming the broader relevance of the 8-methylguanine scaffold as a synthetic platform [2].

Quote Request

Request a Quote for 9-((2-Hydroxyethoxy)methyl)-8-methylguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.